molecular formula C30H40N2O6 B569073 SLF Exclusive

SLF Exclusive

Cat. No.: B569073
M. Wt: 524.6 g/mol
InChI Key: IIDSDBBDZNDWCN-BJKOFHAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

SLF is synthesized through a series of chemical reactions involving the coupling of various organic molecules. The synthetic route typically involves the formation of an ester bond between a carboxylic acid and an alcohol group. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of SLF involves large-scale synthesis using automated chemical reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques such as column chromatography and recrystallization to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

SLF undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SLF may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

SLF has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

SLF exerts its effects by binding to FK506-binding proteins (FKBP), which are involved in various cellular processes. The binding of SLF to FKBP forms a complex that can inhibit the activity of certain enzymes, such as calcineurin. This inhibition disrupts cellular signaling pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

SLF is unique in its ability to bind to FKBP with high affinity and specificity. Similar compounds include:

SLF stands out due to its synthetic nature and versatility in research applications, particularly in the development of PROTACs .

Properties

IUPAC Name

[(1R)-1-(3-aminophenyl)-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O6/c1-6-30(2,3)27(33)28(34)32-17-8-7-12-23(32)29(35)38-24(21-10-9-11-22(31)19-21)15-13-20-14-16-25(36-4)26(18-20)37-5/h9-11,14,16,18-19,23-24H,6-8,12-13,15,17,31H2,1-5H3/t23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDSDBBDZNDWCN-BJKOFHAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is SLF and what is its biological function?

A: SLF, or Sibling Lethal Factor, is a toxic protein secreted by the bacterium Paenibacillus dendritiformis []. Its primary function is to reduce competition for resources by killing neighboring sibling colonies of the same bacterial species [].

Q2: How does SLF exert its toxic effect on target cells?

A2: The precise mechanism of SLF-mediated cell death is not fully elucidated in the provided research. Further investigation is required to understand the specific interactions between SLF and cellular components leading to toxicity.

A: The research primarily focuses on SLF's impact on Paenibacillus dendritiformis sibling colonies []. Further research is needed to determine its effects on other bacterial species.

Q3: How does Paenibacillus dendritiformis survive in the presence of SLF?

A: Interestingly, Paenibacillus dendritiformis exhibits a fascinating survival strategy. Sub-lethal concentrations of SLF trigger a phenotypic switch in a subpopulation of the bacteria. They transition from motile, rod-shaped cells to non-motile, Slf-resistant, vegetative cocci []. This phenotypic plasticity allows a segment of the population to survive the toxic effects of SLF.

Q4: Can the phenotypic switch from rods to cocci be reversed in Paenibacillus dendritiformis?

A: Yes, the phenotypic switch is reversible []. When environmental conditions become more favorable and crowding is reduced, the cocci can revert back to the motile rod form, allowing the bacterial population to spread and re-establish itself [].

Q5: What triggers the reversion from the cocci form back to the rod form in Paenibacillus dendritiformis?

A: The research indicates that the cocci secrete a signaling molecule when conditions are conducive to rod growth. This signaling molecule likely induces the switch back to the motile rod phenotype [].

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